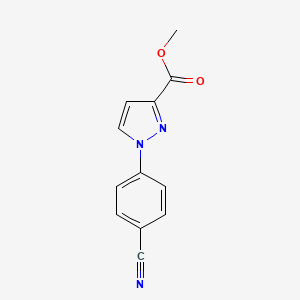
methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included in this analysis .Applications De Recherche Scientifique
Structural and Spectral Investigations
Research on biologically important pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has shown significant contributions in the understanding of their structural and spectral properties. Studies involving combined experimental and theoretical approaches, including techniques like Fourier transform infrared (FT-IR) spectroscopy, NMR, and X-ray diffraction, have provided insights into the molecular structure and electronic transitions within these molecules (S. Viveka et al., 2016).
Synthesis and Biological Activity
The synthesis of pyrazole derivatives, including 3-phenyl-1H-pyrazole, has been a focal point for developing biologically active compounds. These derivatives have been used in molecular targeted therapy for cancer due to their selectivity and efficacy. Optimization of the synthesis methods for these compounds is crucial for their industrial production and application in cancer therapy (Xiaobo Liu et al., 2017).
Crystallographic Studies
Crystallographic studies of related pyrazole compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, provide valuable information on the molecular arrangement and hydrogen bonding in these compounds. Such studies are essential for understanding the chemical and physical properties of pyrazole derivatives, which can be critical in drug design and other scientific applications (J. Portilla et al., 2007).
Chemical Reactions and Rearrangements
Investigations into the thermal rearrangements of structurally related pyrazoles, such as the van Alphen–Hüttel rearrangement, have provided insights into the behavior of these compounds under various conditions. Understanding these chemical reactions is vital for the synthesis and modification of pyrazole derivatives for specific scientific applications (V. Vasin et al., 2018).
One-Pot Synthesis Techniques
One-pot synthesis methods, as demonstrated in the preparation of compounds like Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, are crucial in the field of synthetic chemistry. These techniques offer streamlined and efficient pathways for creating complex molecules, which is essential for rapid and cost-effective production of pyrazole derivatives (A. Saeed et al., 2012).
Mécanisme D'action
Target of Action
Methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures, such as cyanoacetohydrazides, have been used as precursors in reactions leading to the construction of heterocycles . These reactions involve different types of reactions, including cyclocondensation and cyclization . This suggests that Methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate may also interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that similar compounds, such as bay-876, have been found to inhibit the glucose transporter glut1 . This suggests that Methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate may also affect glucose metabolism or other related pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that Methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate may also have diverse biological effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-(4-cyanophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-17-12(16)11-6-7-15(14-11)10-4-2-9(8-13)3-5-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQBMWTUGUMDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



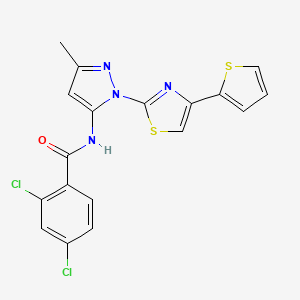
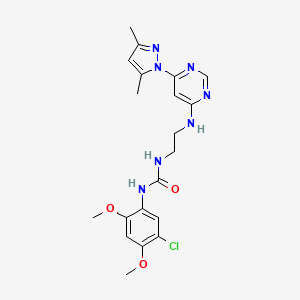
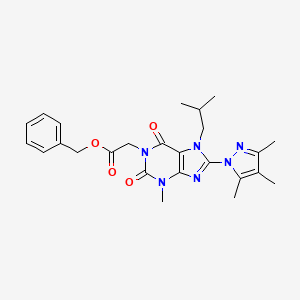
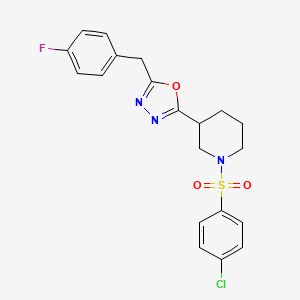
![ethyl 3-carbamoyl-2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3403673.png)
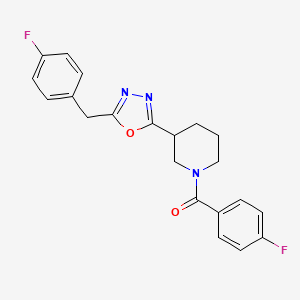
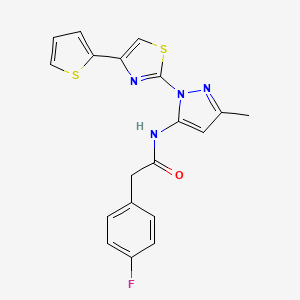



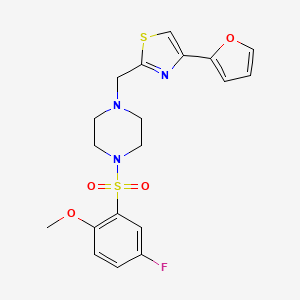
![N'-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B3403710.png)
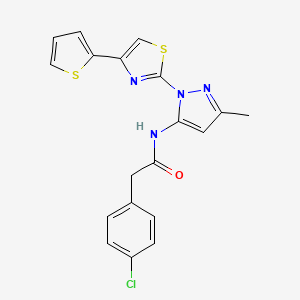
![(E)-ethyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403728.png)